3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid
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Overview
Description
3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid is a complex organic compound characterized by its intricate molecular structure
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving a phenyl-substituted pyrimidinone and an appropriate aldehyde or ketone under acidic or basic conditions. Subsequent steps may include thiolation and acetylation reactions to introduce the thioacetamide and benzoic acid moieties.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in the benzoic acid moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like tin(II) chloride or iron powder with hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)sulfoxide)benzoic acid.
Reduction: 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzylamine.
Substitution: Brominated or nitro-substituted derivatives of the phenyl ring.
Mechanism of Action
The mechanism by which 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-methyl-4-phenyl-5H-chromeno[2,3-d]pyrimidine
2-{4-methyl-5H-chromeno[2,3-d]pyrimidin-2-yl}phenol
Uniqueness: 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid is unique due to its specific structural features, such as the presence of the thioacetamide and benzoic acid groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[[2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-16-10-11-22-19(12-16)14-21-25(34-22)29-24(17-6-3-2-4-7-17)30-26(21)35-15-23(31)28-20-9-5-8-18(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIQAQCVDYISFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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